molecular formula C10H18N2S B7792945 [2-Amino-1-(thiophen-2-yl)ethyl]diethylamine

[2-Amino-1-(thiophen-2-yl)ethyl]diethylamine

Cat. No.: B7792945
M. Wt: 198.33 g/mol
InChI Key: BXFPJJOOGWGYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Amino-1-(thiophen-2-yl)ethyl]diethylamine: is an organic compound that features a thiophene ring substituted with an aminoethyl group and two ethyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(thiophen-2-yl)ethyl]diethylamine typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method involves the alkylation of thiophene with diethylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-Amino-1-(thiophen-2-yl)ethyl]diethylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo substitution reactions where the amino or ethyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous conditions.

    Substitution: Halogens, alkylating agents; reactions may require catalysts and specific solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, [2-Amino-1-(thiophen-2-yl)ethyl]diethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of [2-Amino-1-(thiophen-2-yl)ethyl]diethylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    [2-Amino-1-(thiophen-2-yl)ethyl]dimethylamine: Similar structure but with dimethyl groups instead of diethyl groups.

    Thiophene-2-carboxamide: Contains a thiophene ring with a carboxamide group.

    2-Aminothiophene: A simpler structure with an amino group directly attached to the thiophene ring.

Uniqueness: [2-Amino-1-(thiophen-2-yl)ethyl]diethylamine is unique due to the presence of both the aminoethyl and diethyl groups, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit distinct reactivity compared to similar compounds.

Properties

IUPAC Name

N,N-diethyl-1-thiophen-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-3-12(4-2)9(8-11)10-6-5-7-13-10/h5-7,9H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFPJJOOGWGYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CN)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.